AM-803; GSK-2190915; AM803; GSK2190915; AM 803; GSK 2190915; 2190915; GSK2190915A
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2190915 is a selective inhibitor of human 5-lipoxygenase-activating protein (FLAP; IC50 = 2.9 nM). It is selective for FLAP over 5-, 12-, and 15-lipoxygenase, leukotriene A4 (LTA4) hydrolase, LTC4 synthase, COX-1, and COX-2 (IC50s = >10 µm for all). GSK2190915 inhibits production of LTB4 induced by the calcium ionophore A23187 in isolated whole blood from human, rat, and mouse (IC50s = 436, 223, and 148 nM, respectively). It decreases increases in the levels of cysteinyl leukotriene (CysLT) and LTB4 induced by lung instillation of A23187 in the bronchoalveolar lavage fluid (BALF) of rats when administered at doses of 1 and 3 mg/kg. GSK219095 (3 mg/kg) also reduces increases in the levels of CysLT, LTB4, myeloperoxidase (MPO), and plasma protein extravasation in a mouse model of peritonitis induced by zymosan in mice. Fiboflapon, also known as AM-803 and GSK2190915, is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with a potency of 2.9 nM in FLAP binding. FLAP is a key component early in the leukotriene pathway, a complex signaling process that exerts control over biological processes, such as inflammation and immunity. Fiboflapon binds to FLAP, inhibiting the synthesis of leukotrienes that cause inflammation.
PF-06463922(cas 1454846-35-5) is a novel, orally available, CNS-penetrant, ATP-competitive inhibitor of ALK/ROS1 with Ki of <0.02 nM, <0.07 nM, and 0.7 nM for ROS1, ALK (WT), and ALK (L1196M), respectively. PF-06463922 binds to and inhibits both ALK and ROS1 kinases, leads to disruption of ALK- and ROS1-mediated signaling and eventually inhibits tumor cell growth in ALK- and ROS1-overexpressing tumor cells. In addition, PF-06463922 is able to cross the blood brain barrier.
Isorhynchophylline is an oxindole alkaloid that has been found in Uncaria and has diverse biological activities, including neuroprotective, anticancer, and antihypertensive properties. It inhibits decreases in cell viability and increases in intracellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA) induced by amyloid-β (25-35) (Aβ (25-35);) in PC12 cells in a concentration-dependent manner. Isorhynchophylline (30 and 100 μM) attenuates decreases in population spike amplitudes in the CA1 region of a rat hippocampal slice model of ischemia induced by oxygen and D-glucose deprivation. It decreases the viability of HepG2, A549, BxPC-3, Caki-1, RPMI-8226, and 786-O cells (IC50s = 130-292 μM). In HepG2 cells, isorhynchophylline induces apoptosis, inhibits cell migration in a wound healing assay, and decreases invasion in a Matrigel™ assay. Isorhynchophylline (0.1% in the diet) decreases right ventricular end systolic pressure, hypertrophy, and fibrosis in a rat model of pulmonary arterial hypertension induced by monocrotaline. Isorhynchophylline (IRN), an alkaloid isolated from Uncaria rhynchophylla, possesses the effects of lowered blood pressure, vasodilatation and protection against ischemia-induced neuronal damage. In vitro: Isorhynchophylline concentration-dependently inhibited the platelet-derived growth factor (PDGF)-BB-induced proliferation of PASMCs. Fluorescence-activated cell-sorting analysis showed that isorhynchophylline caused G0/G1 phase cell cycle arrest. Isorhynchophylline can significantly attenuate the cardiomyocyte hypertrophy induced by AngⅡ. In vivo: Isorhynchophylline significantly improved spatial learning and memory function in the D-gal-treated mice. Isorhynchophylline significantly increased the level of glutathione (GSH) and the activities of superoxide dismutase (SOD) and catalase (CAT), while decreased the level of malondialdehyde (MDA) in the brain tissues of the D-gal-treated mice. Isorhynchophylline prevented monocrotaline induced pulmonary arterial hypertension in rats, as assessed by right ventricular (RV) pressure, the weight ratio of RV to (left ventricular+septum) and RV hypertrophy. Isorhynchophylline significantly attenuated the percentage of fully muscularized small arterioles, the medial wall thickness, and the expression of smooth muscle α-actin (α-SMA) and proliferating cell nuclear antigen (PCNA).
Zebularine, a cytidine analog, is a DNA methylation inhibitor that acts by forming a covalent complex with DNA methyltransferases (DNMTs). By stabilizing the binding of DNMTs to DNA, zebularine hinders methylation and decreases dissociation, trapping DNMT and preventing its turnover. Zebularine preferentially targets cancer cells in various human carcinoma cell lines demonstrating IC20 values of 20, 10, 20, and 5 μM for reducing proliferation of TK6, Jurkat, KG-1, and HCT116 cells, respectively. Zebularine exhibits low toxicity in mice even after prolonged administration (0.2 mg/mL drinking water for 113 days in a mouse intestinal cancer model). Zebularine(NSC309132; 4-Deoxyuridine) is a DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases, also inhibits cytidinedeaminase with Ki of 2 μM. IC50 value:Target: DNA methyltransferasein vitro: Zebularine is shown to form a tight, covalent complex with bacterial methyltransferases. Zebularine is a cytidine analogue containing a 2-(1H)-pyrimidinone ring, originally synthesized as a cytidine deaminase inhibitor. In N. crassa, zebularine inhibits DNA methylation and reactivates a gene previously silenced by methylation. Zebularine is a global inhibitor of DNA methylation, similar to 5-Aza-CR, rather than a selective inhibitor. Zebularine induces the myogenic phenotype in 10T1/2 cells, which is a phenomenon unique to DNA methylation inhibitors. Zebularine reactivates a silenced p16 gene and demethylates its promoter region in T24 bladder carcinoma cells. Zebularine is only slightly cytotoxic to T24 cells. Zebularine is preferentially incorporated into DNA and exhibits greater cell growth inhibition and gene expression in cancer cell lines compared to normal fibroblasts. In addition, zebularine preferentially depletes DNA methyltransferase 1 (DNMT1) and induces expression of cancer-related antigen genes in cancer cells relative to normal fibroblasts. in vivo: Zebularine is only slightly cytotoxic to tumor-bearing mice (average maximal weight change in mice treated with 1000 mg/kg zebularine = 11% [95% CI = 4% to 19%]). Compared with those in control mice, tumor volumes are statistically significantly reduced in mice treated with high-dose zebularine administered by intraperitoneal injection or by oral gavage.
INT-767(cas 1000403-03-1) is a inhibitor of FXR and TGF5 and could have probable effect against some liver and metabolic diseases. It was just planed a Phase II trial for Hepatic fibrosis. IC50: 30 nM(EC50, FXR), 630 nM(EC50, TGR5).
PDK1 inhibitor is a potent and selective inhibitor of PDK1 with potential as anticancer agent with IC50 of 1 nM, displays >3,000-fold selectivity against a panel of 256 kinases; specifically inhibits cellular PDK1 T-loop phosphorylation (Ser-241), inhibits p-RSK S221 in PC-3 cells with EC50 of 300 nM, inhibits colony formation in a subset of cancer cell lines (4 of 10) and primary xenograft tumor lines (9 of 57).
Remimazolam (besylate) is an analytical reference standard categorized as a benzodiazepine. Remimazolam is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications. Remimazolam benzenesulfonate is a GABA agonist. Target: GABA ReceptorRemimazolam acts on GABA receptor, specifically GABA-alpha. Remimazolam is a new drug innovation in anesthesia. Remimazolam combines the properties of two unique drugs already established in anesthesia - Midazolam and remifentanil. Remimazolam acts on GABA receptors like midazolam and has organ-independent metabolism like remifentanil. Remimazolam is likely to be the sedative of the future, as preliminary phase II trials have shown minimal residual effects on prolonged infusions. Remimazolam has potential to be used as a sedative in ICU and as a novel agent for procedural sedation.
Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s.